Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoxalin-2-ol: A Predictive Analysis and Technical Guide
Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoxalin-2-ol: A Predictive Analysis and Technical Guide
Introduction: The Structural Significance of Tetrahydroquinoxalines
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a hydroxyl group at the 2-position creates a chiral center and introduces functionalities that can significantly influence the molecule's pharmacological properties. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of novel derivatives based on this scaffold. This guide provides the foundational knowledge for researchers to interpret the spectroscopic data of 1,2,3,4-Tetrahydroquinoxalin-2-ol, a key intermediate or final compound in various synthetic pathways.[2][3]
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] For 1,2,3,4-Tetrahydroquinoxalin-2-ol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.
¹H NMR Spectroscopy: A Proton-by-Proton Examination
The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which renders the methylene protons at the 3-position diastereotopic.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1,2,3,4-Tetrahydroquinoxalin-2-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 4.5 - 5.0 | Doublet of doublets (dd) | J(H2,H3a), J(H2,H3b) | Methine proton attached to a hydroxyl-bearing carbon and a nitrogen atom. |
| H-3a | 3.0 - 3.4 | Doublet of doublets (dd) | J(H3a,H3b), J(H3a,H2) | Methylene proton diastereotopic to H-3b. |
| H-3b | 2.8 - 3.2 | Doublet of doublets (dd) | J(H3b,H3a), J(H3b,H2) | Methylene proton diastereotopic to H-3a. |
| N1-H | 4.0 - 5.5 | Broad singlet | - | Amine proton, chemical shift is solvent and concentration dependent. |
| N4-H | 3.5 - 5.0 | Broad singlet | - | Amine proton, chemical shift is solvent and concentration dependent. |
| Aromatic Protons | 6.5 - 7.2 | Multiplets | - | Protons on the benzene ring. The substitution pattern will determine the exact multiplicities. |
| OH | Variable | Broad singlet | - | Hydroxyl proton, chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,3,4-Tetrahydroquinoxalin-2-ol
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 70 - 80 | Carbon bearing a hydroxyl group and adjacent to a nitrogen atom. |
| C-3 | 45 - 55 | Methylene carbon adjacent to a nitrogen atom. |
| C-4a | 130 - 140 | Quaternary carbon of the benzene ring fused to the heterocyclic ring. |
| C-5 | 115 - 125 | Aromatic carbon. |
| C-6 | 120 - 130 | Aromatic carbon. |
| C-7 | 120 - 130 | Aromatic carbon. |
| C-8 | 115 - 125 | Aromatic carbon. |
| C-8a | 135 - 145 | Quaternary carbon of the benzene ring fused to the heterocyclic ring. |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
2D NMR Spectroscopy: Connecting the Pieces
To definitively assign the structure, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling relationships, for instance, the correlation between H-2 and the diastereotopic protons at C-3.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of each carbon atom that has attached protons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[6]
Experimental Workflow for NMR Analysis
Caption: A typical experimental workflow for the complete NMR-based structural elucidation of a novel compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][8] The IR spectrum of 1,2,3,4-Tetrahydroquinoxalin-2-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
Table 3: Predicted IR Absorption Bands for 1,2,3,4-Tetrahydroquinoxalin-2-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (Amine) | 3300 - 3500 | Medium | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| C-O | 1000 - 1260 | Strong | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[9][10] For 1,2,3,4-Tetrahydroquinoxalin-2-ol, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule [M+H]⁺.
Predicted Molecular Ion:
-
Molecular Formula: C₈H₁₀N₂O
-
Exact Mass: 150.0793
-
Expected [M+H]⁺: m/z 151.0866
Plausible Fragmentation Pathways
High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) experiments can be used to study the fragmentation of the parent ion.
Caption: A plausible fragmentation pathway for the protonated molecule of 1,2,3,4-Tetrahydroquinoxalin-2-ol.
Experimental Protocols
General Synthesis of 1,2,3,4-Tetrahydroquinoxalines
A common method for the synthesis of the tetrahydroquinoxaline scaffold involves the reductive cyclization of a corresponding quinoxaline or a related precursor.[2][3] A general procedure could be as follows:
-
Reaction Setup: To a solution of the appropriate quinoxaline precursor in a suitable solvent (e.g., methanol, ethanol), add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: For a solid sample, acquire the spectrum using a KBr pellet or an ATR accessory. For a liquid, a thin film between salt plates can be used.
-
MS: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion into the mass spectrometer.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1,2,3,4-Tetrahydroquinoxalin-2-ol. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers will be well-equipped to characterize this important heterocyclic compound and its derivatives. The provided experimental workflows and protocols offer a practical starting point for the synthesis and analysis of this and related molecules, facilitating further research and development in medicinal chemistry.
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